Stigmastane

Description

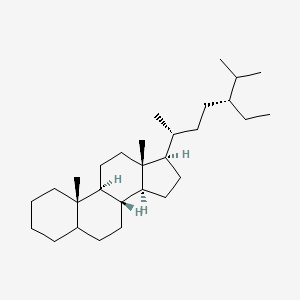

Structure

3D Structure

Properties

CAS No. |

601-58-1 |

|---|---|

Molecular Formula |

C29H52 |

Molecular Weight |

400.7 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23?,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

GKBHKNPLNHLYHT-LWQAOISPSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biogeochemical Significance of Stigmastane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmastane, a C29 sterane, is a saturated tetracyclic triterpenoid hydrocarbon that serves as a crucial biomarker in geochemical and paleoenvironmental studies. Its presence and abundance in geological records provide invaluable insights into the origin of organic matter, the depositional environments of ancient sediments, and the thermal maturity of source rocks and petroleum. This technical guide delves into the biogeochemical significance of this compound, detailing its origins from precursor sterols, its diagenetic pathway, and its applications in petroleum geochemistry and paleoenvironmental reconstruction. Detailed experimental protocols for its analysis and quantitative data are also presented to aid researchers in their practical applications.

Introduction

This compound, and its various isomers (e.g., 5α-stigmastane and 5β-stigmastane), are molecular fossils derived from the sterols of higher plants and certain algae.[1][2] These precursor molecules, primarily β-sitosterol and stigmasterol, are integral components of the cell membranes of these organisms.[3][4] Upon the death of the organisms, these sterols are deposited in sediments where they undergo a series of chemical transformations over geological time, a process known as diagenesis, ultimately forming the stable hydrocarbon this compound.[5] Because of its high resistance to biodegradation compared to other organic molecules, this compound acts as a conserved biomarker, retaining the structural fingerprint of its biological precursor.[6]

Biogeochemical Pathways and Significance

The journey of this compound from a biological molecule to a geological marker is a multi-step process that provides critical information to geochemists and environmental scientists.

Biological Precursors and Sources

The primary biological precursors to this compound are C29 sterols, with stigmasterol and β-sitosterol being the most significant. These phytosterols are abundant in terrestrial higher plants, making this compound a key indicator of terrigenous organic matter input into sedimentary environments.[2] While less common, some species of algae also produce C29 sterols, which can contribute to the this compound signature in marine sediments. The relative abundance of C29 steranes (like this compound) compared to C27 (derived from cholesterol, common in marine organisms) and C28 steranes can therefore be used to infer the dominant source of organic matter in a given sediment or petroleum sample.[2]

Diagenesis: From Sterol to this compound

The transformation of sterols into this compound involves a series of reduction and rearrangement reactions during burial and thermal maturation of sediments. This diagenetic pathway can be summarized as follows:

-

Stanone/Stanol Formation: In the early stages of diagenesis, microbial activity in the sediment reduces the double bonds in the sterol nucleus and side chain, and the hydroxyl group is oxidized to a ketone (stanone) and then reduced to an alcohol (stanol).

-

Dehydration and Rearrangement: With increasing burial depth and temperature, the stanols are dehydrated to form sterenes (unsaturated steroidal hydrocarbons). Clay catalysis can promote the rearrangement of the steroid nucleus, leading to the formation of diasterenes.

-

Hydrogenation to Steranes: Finally, with further increases in temperature and pressure, the sterenes and diasteres are hydrogenated to form the fully saturated and stable steranes, including this compound.

The specific isomers of this compound and the ratios of different steranes can provide information about the depositional environment (e.g., redox conditions) and the thermal maturity of the organic matter.

Applications in Geochemistry and Paleoenvironmental Reconstruction

The analysis of this compound and related biomarkers in sedimentary rocks and petroleum is a powerful tool for:

-

Oil-Source Rock Correlation: The distribution of steranes, including this compound, is unique to the source rock that generated a particular oil. By comparing the biomarker fingerprint of an oil with that of potential source rocks, geochemists can establish a genetic link, which is crucial for petroleum exploration.[7][8]

-

Paleoenvironmental Reconstruction: As this compound is a strong indicator of terrestrial input, its abundance relative to other biomarkers can be used to reconstruct past environmental conditions. For example, an increase in the this compound concentration in marine sediments may indicate a period of increased riverine runoff and terrestrial plant productivity, potentially linked to changes in climate and sea level.[9][10][11]

-

Thermal Maturity Assessment: The isomerization of this compound at specific carbon atoms (e.g., C-20) is a temperature-dependent process. The ratio of different stereoisomers can therefore be used to assess the thermal maturity of source rocks and petroleum, indicating whether they have entered the oil or gas generation window.[2]

-

Biodegradation Assessment: this compound is relatively resistant to biodegradation compared to other hydrocarbons like n-alkanes. Therefore, in a biodegraded oil sample, the concentration of this compound can be used as a conserved internal standard to estimate the extent of biodegradation.[6]

Quantitative Data

The concentration and relative abundance of this compound can vary significantly depending on the depositional environment, the age of the sediment, and its thermal history. The following tables summarize typical quantitative data for this compound and related C29 steranes in various geological samples.

| Sample Type | This compound Concentration (µg/g of rock or oil) | C29/C27 Sterane Ratio | Inferred Depositional Environment | Reference |

| Oil (Barents Sea) | Varies (used in relative abundance plots) | >1 | Paleozoic marine source rock | [12] |

| Oil (Junggar Basin) | Not specified (relative abundance used) | 0.20-0.25 | Terrestrial higher plants | [2] |

| Source Rock (Qinnan Sag) | Not specified (relative abundance used) | 0.02-0.78 | Mixed algae and terrestrial higher plants | [8] |

Table 1: this compound Concentration and Ratios in Oil and Source Rocks

| Parameter | Value Range | Significance | Reference |

| C29 ααα 20S/(20S+20R) Sterane | 0.48-0.50 (mature oil) | Thermal maturity indicator | [2] |

| C29 ββ/(αα+ββ) Sterane | 0.52-0.55 (mature oil) | Thermal maturity indicator | [2] |

Table 2: this compound-related Isomer Ratios for Thermal Maturity Assessment

Experimental Protocols

The analysis of this compound in geological samples requires a multi-step process involving extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction

-

Crushing and Grinding: Solid samples (e.g., sedimentary rock) are crushed and ground to a fine powder (<100 mesh) to increase the surface area for extraction.

-

Soxhlet Extraction: The powdered sample is placed in a porous thimble and extracted with an organic solvent mixture, typically dichloromethane:methanol (93:7 v/v), for 72 hours. This process extracts the total lipid content from the sample.

-

Asphaltene Precipitation: For heavy oils or bitumen-rich samples, asphaltenes are precipitated by adding an excess of n-heptane. The soluble fraction (maltenes) is then collected for further analysis.

Fractionation by Column Chromatography

The extracted lipids are separated into different compound classes (saturates, aromatics, and polars) using column chromatography.

-

Column Packing: A glass column is packed with activated silica gel and alumina.

-

Sample Loading: The lipid extract is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the column.

-

Elution: The different fractions are eluted by passing solvents of increasing polarity through the column:

-

Saturate Fraction: Eluted with n-hexane. This fraction contains the steranes, including this compound.

-

Aromatic Fraction: Eluted with a mixture of n-hexane and dichloromethane.

-

Polar Fraction: Eluted with a mixture of dichloromethane and methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturate fraction is analyzed by GC-MS to identify and quantify this compound.

-

Injection: A small volume of the saturate fraction is injected into the gas chromatograph.

-

Separation: The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (typically a non-polar capillary column).

-

Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of each compound is a unique fingerprint that allows for its identification. This compound is typically identified by monitoring for its characteristic mass fragment ions, particularly m/z 217.[6][13]

-

Quantification: The abundance of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the area of an internal standard.

Conclusion

This compound is a robust and versatile biomarker that provides a wealth of information for researchers in geochemistry, petroleum exploration, and paleoenvironmental studies. Its clear link to terrestrial higher plants and its stability over geological time make it an indispensable tool for deciphering Earth's history recorded in sediments and petroleum. The analytical protocols outlined in this guide provide a framework for the reliable identification and quantification of this compound, enabling scientists to unlock the biogeochemical secrets it holds. As analytical techniques continue to improve in sensitivity and resolution, the significance of this compound as a molecular fossil is poised to grow, offering even more detailed insights into past ecosystems and geological processes.

References

- 1. Comparison of sediment biomarker signatures generated using time-integrated and discrete suspended sediment samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound and hopanes as conserved biomarkers for estimating oil biodegradation in a former refinery plant-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Geochemical characteristics and oil–source rock correlation in the Paleogene source rocks of the Qinnan Sag, Bohai Bay basin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

The Biogeochemical Journey of Stigmastane: A Technical Guide to its Origins in Marine and Terrestrial Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane, a C29 sterane, is a saturated tetracyclic triterpenoid widely utilized as a biomarker in geochemical and environmental studies. Its stability over geological timescales allows it to serve as a molecular fossil, providing invaluable insights into the historical contributions of eukaryotic life to sedimentary organic matter. The presence and abundance of this compound and its precursors in marine and terrestrial sediments can elucidate the paleoenvironment, the type of organic input, and the diagenetic history of a given location. This technical guide provides an in-depth exploration of the origins of this compound, detailing its precursor molecules, formation pathways, and the analytical methodologies used for its study.

Precursor Molecules: The Biological Blueprint of this compound

The journey of this compound begins with the biosynthesis of C29 sterols by a variety of eukaryotic organisms. These precursor molecules, primarily phytosterols, are integral components of cell membranes.

Terrestrial Origin: The Dominance of Higher Plants

In terrestrial environments, the primary sources of this compound precursors are higher plants. The most abundant of these are:

-

β-sitosterol: A ubiquitous phytosterol in the plant kingdom, serving as a fundamental structural component of cell membranes.

-

Stigmasterol: Another common plant sterol, which is biosynthetically derived from β-sitosterol through the introduction of a double bond at the C-22 position.[1][2][3]

These phytosterols are introduced into soils and sediments through the decomposition of plant matter.

Marine Origin: Algal Contributions

In marine ecosystems, the precursors to this compound are primarily synthesized by various types of algae:

-

Fucosterol: The dominant sterol in many species of brown algae (Phaeophyta).[4]

-

β-sitosterol and Stigmasterol: While more characteristic of terrestrial plants, these sterols are also produced by some species of green algae (Chlorophyta) and diatoms.

The deposition of dead algal biomass contributes these precursor sterols to marine sediments.

The Diagenetic Transformation: From Sterol to this compound

The conversion of biogenic sterols into the geologically stable this compound is a complex process known as diagenesis, which involves a series of chemical and microbial transformations occurring within sediments.[5] This process can be broadly divided into early and late stages.

Early Diagenesis: Microbial Mediation

In the initial stages of burial, microbial activity plays a pivotal role in the alteration of sterol structures.[6][7][8][9][10] Anaerobic bacteria, such as those from the genus Mycobacterium, are known to degrade the side chains of phytosterols.[6][7][8][9] The primary transformations during early diagenesis include:

-

Hydrogenation: The double bonds in the sterol nucleus and side chain are progressively saturated. For instance, the Δ⁵ double bond common in precursor sterols is reduced to form a stanol. This can result in the formation of 5α-stigmastanol (stigmastanol) and 5β-stigmastanol (coprostanol).

-

Dehydroxylation: The hydroxyl group at the C-3 position is removed.

-

Rearrangement: Under the influence of acidic conditions, often catalyzed by clay minerals in the sediment, rearrangements of the steroid nucleus can occur, leading to the formation of diasterenes which are then hydrogenated to diasteranes.[5]

Late Diagenesis (Catagenesis): Thermal Alteration

As sediments are buried deeper, increasing temperature and pressure drive further chemical transformations. During this stage, any remaining unsaturated intermediates are fully hydrogenated to form the stable, saturated this compound. The stereochemistry at various carbon centers may also be altered, leading to a complex mixture of stereoisomers.

Quantitative Data on this compound and its Precursors

The concentration of this compound and its precursors can vary significantly depending on the depositional environment and the sources of organic matter.

| Compound | Environment | Location | Concentration | Reference |

| β-sitosterol | Agricultural Soil | Cremona, Italy | 2.1 mg/kg | [11] |

| Agricultural Soil | Bari, Italy | 4.0 mg/kg | [11] | |

| Agricultural Soil | Naples, Italy | 10.9 mg/kg | [11] | |

| Total Phytosterols | Canola Oil | - | 4590 - 8070 µg/g | [12] |

| Sunflower Seed Oil | - | 2100 - 4540 µg/g | [12] | |

| Soybean Oil | - | 2350 - 4050 µg/g | [12] | |

| This compound | Crude Oil Contaminated Soil | Lido Adriano, Italy | Conserved biomarker | [13] |

| C29 Steranes (including this compound) | Marine Sediment | Barreirinha Formation, Brazil | High relative abundance | [14] |

Experimental Protocols

The analysis of this compound and its precursors in environmental samples requires a multi-step process involving extraction, separation, and identification.

Sample Preparation and Extraction

-

Sample Collection: Sediment and soil samples are collected using appropriate coring or grab sampling techniques and are typically frozen until analysis to minimize biological degradation.

-

Drying: Samples are freeze-dried or oven-dried at a low temperature (e.g., 40-60°C) to remove water.

-

Grinding: The dried sample is ground to a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered sample is extracted with an organic solvent or a mixture of solvents. Common extraction techniques include:

-

Saponification: To release sterols that may be esterified to fatty acids, the total lipid extract is often saponified by refluxing with a strong base (e.g., potassium hydroxide in methanol).[15] The non-saponifiable fraction, containing the free sterols and steranes, is then extracted with a non-polar solvent like hexane.

Separation and Fractionation

The complex mixture of lipids in the extract needs to be fractionated to isolate the sterane and sterol fractions.

-

Column Chromatography: The extract is passed through a column packed with an adsorbent like silica gel or alumina.

-

Elution: A sequence of solvents with increasing polarity is used to elute different compound classes.

-

A non-polar solvent (e.g., hexane) is used to elute saturated hydrocarbons, including this compound.

-

A more polar solvent (e.g., dichloromethane or ethyl acetate) is used to elute the sterol fraction.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound and its precursors.[16][17][18][19]

-

Derivatization (for sterols): The hydroxyl group of sterols makes them less volatile. Therefore, they are often derivatized (e.g., by silylation with BSTFA) to increase their volatility for GC analysis. This compound, being a saturated hydrocarbon, does not require derivatization.

-

Gas Chromatography:

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection:

-

Full Scan Mode: The mass spectrometer scans a wide range of mass-to-charge ratios (m/z) to provide a mass spectrum for each compound, which can be compared to library spectra for identification.

-

Selected Ion Monitoring (SIM): For higher sensitivity and selectivity, the mass spectrometer is set to monitor specific ions characteristic of the target compounds. For steranes, the m/z 217 ion is a key fragment.[17]

-

Tandem Mass Spectrometry (MS/MS): For complex matrices, GC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity by monitoring specific parent-to-daughter ion transitions.[16]

-

-

Visualization of Pathways and Workflows

References

- 1. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. Microbial degradation of sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Cholesterol, sitosterol, ergosterol and coprostanol in agricultural soils [publicatt.unicatt.it]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. This compound and hopanes as conserved biomarkers for estimating oil biodegradation in a former refinery plant-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

- 16. waters.com [waters.com]

- 17. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 18. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]

- 19. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

Stigmastane as a Biomarker for Specific Algal Inputs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of geochemistry, paleoceanography, and environmental science, molecular biomarkers serve as invaluable tools for deciphering past environmental conditions and identifying the sources of organic matter in sediments and petroleum. Among these, steranes, the saturated hydrocarbon skeletons of sterols, are particularly significant due to their high source specificity and resistance to degradation over geological timescales. Stigmastane (24-ethylcholestane) is a C29 sterane that has been widely utilized as a biomarker for inputs of organic matter from higher plants. However, a growing body of evidence indicates that specific algal groups are also significant producers of C29 sterols, the precursors to this compound. This guide provides a comprehensive technical overview of this compound as a biomarker for specific algal inputs, detailing the precursor sterols, their algal sources, diagenetic pathways, and the analytical methodologies required for their identification and quantification.

This compound and its Precursor Sterols

This compound is a saturated tetracyclic hydrocarbon with 29 carbon atoms. It is the geologically stable end-member of the diagenesis of C29 sterols, primarily β-sitosterol and stigmasterol. These sterols are essential components of the cell membranes of various eukaryotic organisms, where they regulate fluidity and permeability.

Algal Sources of C29 Sterols

While C29 sterols are abundant in terrestrial plants, several classes of algae are also known to synthesize them in significant quantities. The presence and relative abundance of these sterols can vary considerably between different algal phyla and even between species within the same class. This variability forms the basis of using this compound as a more nuanced biomarker, capable of indicating contributions from specific algal groups.

A comprehensive analysis of over 100 diatom cultures revealed the presence of 44 different sterols, with 24-ethylcholest-5-en-3β-ol (β-sitosterol) being one of the common Δ⁵ sterols.[1] While no single sterol can be used as an unambiguous biomarker for diatoms due to their presence in other algal groups, the overall sterol profile can be indicative.[1] High relative abundances of 24-ethylcholesta-5,22E-dien-3β-ol (stigmasterol) are characteristic for some diatom genera like Amphora, Amphiprora, and Entomoneis.[2]

Dinoflagellates are known for their diverse sterol compositions, often containing a complex mixture of 4-desmethyl and 4α-methyl sterols.[3][4] While dinosterol is a well-known biomarker for this group, many species also produce common phytosterols, including C29 sterols.[3][5] For instance, a phytosterol mixture containing β-sitosterol and stigmasterol has been used as a standard for quantifying sterols in dinoflagellate studies.[5]

Haptophytes, another significant group of marine phytoplankton, generally have simpler sterol distributions. The major sterol is often 24-methylcholesta-5,22E-dien-3β-ol, but some species also contain 24-ethylcholesta-5,22E-dien-3β-ol (stigmasterol).[6]

Eustigmatophytes, a class of yellow-green algae, are characterized by a high abundance of cholesterol.[7][8] However, some strains also contain fucosterol and isofucosterol, which are C29 sterols.[9]

Quantitative Data on Sterol Composition in Algae

The following tables summarize the quantitative data on the sterol composition of various algal classes, with a focus on C29 sterols that are precursors to this compound. The data is presented as the percentage of total sterols.

Table 1: Sterol Composition of Selected Diatoms (Bacillariophyceae)

| Species | 24-ethylcholest-5-en-3β-ol (β-sitosterol) (%) | 24-ethylcholesta-5,22E-dien-3β-ol (stigmasterol) (%) | Other Major Sterols | Reference |

| Amphora sp. | - | High abundance | 24-methylcholesta-5,24(28)-dien-3β-ol | [1] |

| Attheya sp. | High abundance | - | 24-methylcholest-5-en-3β-ol, 24-methylcholesta-5,24(28)-dien-3β-ol | [1] |

Table 2: Sterol Composition of Selected Dinoflagellates (Dinophyceae)

| Species | 24-ethylcholest-5-en-3β-ol (β-sitosterol) (%) | 24-ethylcholesta-5,22E-dien-3β-ol (stigmasterol) (%) | Other Major Sterols | Reference |

| Vulcanodinium rugosum | Minor component | Minor component | 4α,24-dimethyl-5α-cholest-22E-en-3β-ol, Dinosterol, Cholesterol | [4] |

| Gonyaulax polygramma | Present | Present | Dinostanol, Dinosterol, Cholesterol | [2] |

Table 3: Sterol Composition of Selected Haptophytes (Haptophyceae)

| Species | 24-ethylcholest-5-en-3β-ol (β-sitosterol) (%) | 24-ethylcholesta-5,22E-dien-3β-ol (stigmasterol) (%) | Other Major Sterols | Reference |

| Hymenomonas carterae | Present | Present | 24-methylcholesta-5,22E-dien-3β-ol, 23,24-dimethylcholesta-5,22E-dien-3β-ol | [6] |

| Crystallolithus hyalinus | Present | Present | 24-methylcholesta-5,22E-dien-3β-ol | [6] |

Table 4: Sterol Composition of Selected Eustigmatophytes (Eustigmatophyceae)

| Species | 24-ethylcholest-5-en-3β-ol (β-sitosterol) (%) | Fucosterol/Isofucosterol (%) | Other Major Sterols | Reference |

| UTEX 2341 (Nannochloropsis sp.) | - | Present | Cholesterol, 24-methylenecholesterol | [9] |

| Nannochloropsis sp. QII | - | - | Cholesterol | [8] |

Diagenesis of Sterols to this compound

The transformation of sterols into their corresponding saturated alkanes (steranes) is a complex process that occurs during the burial and heating of sediments over geological time. This process, known as diagenesis, involves a series of reduction and rearrangement reactions. The general pathway from stigmasterol to this compound is as follows:

-

Stenol to Stanol Conversion: The initial step involves the reduction of the double bond in the sterol nucleus (typically at the C-5 position), converting the stenol to a stanol. This process can be microbially mediated in the early stages of diagenesis.

-

Dehydration: The hydroxyl group at the C-3 position is removed through dehydration, forming a sterenes.

-

Hydrogenation: The double bonds in the sterene molecule are progressively saturated through hydrogenation, ultimately leading to the formation of the stable, fully saturated this compound.

The efficiency of these conversion processes can be influenced by various factors in the depositional environment, such as redox conditions, microbial activity, and temperature.

Experimental Protocols

Extraction of Lipids from Algal Cultures and Sediments

A common and effective method for extracting lipids, including sterols and their precursors, is through Soxhlet extraction or accelerated solvent extraction (ASE).

Materials:

-

Freeze-dried algal biomass or sediment sample

-

Cellulose extraction thimbles

-

Soxhlet extraction apparatus or ASE system

-

Dichloromethane (DCM) and Methanol (MeOH) (9:1 v/v)

-

Round-bottom flasks

-

Rotary evaporator

Procedure:

-

Accurately weigh a known amount of freeze-dried and homogenized sample into a pre-cleaned cellulose thimble.

-

Place the thimble into the Soxhlet extractor.

-

Add the DCM:MeOH (9:1) solvent mixture to the round-bottom flask.

-

Extract the sample for a minimum of 24 hours, ensuring a consistent siphon rate. For ASE, optimized conditions of pressure and temperature are applied for a shorter duration.[10][11]

-

After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator at a controlled temperature (e.g., 35°C).

-

Transfer the TLE to a pre-weighed vial and dry it under a gentle stream of nitrogen gas to determine the total lipid yield.

Saponification and Fractionation

To separate the neutral lipids (containing sterols and stanols) from fatty acids and other polar compounds, saponification followed by column chromatography is employed.

Materials:

-

Total Lipid Extract (TLE)

-

Methanolic potassium hydroxide (KOH) solution (6%)

-

Hexane

-

Silica gel (activated at 120°C for at least 4 hours)

-

Chromatography column

-

Hexane and Dichloromethane (DCM) for elution

Procedure:

-

Dissolve the TLE in a known volume of hexane.

-

Add the methanolic KOH solution and reflux the mixture for 2 hours to saponify the esters.

-

After cooling, add distilled water and extract the non-saponifiable (neutral) fraction with hexane multiple times.

-

Combine the hexane extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the neutral fraction under a stream of nitrogen.

-

Prepare a silica gel chromatography column packed in hexane.

-

Apply the concentrated neutral fraction to the top of the column.

-

Elute the aliphatic hydrocarbon fraction (containing this compound) with hexane.

-

Elute the aromatic hydrocarbon and ketone fraction with a mixture of hexane and DCM.

-

Elute the polar fraction containing sterols and alcohols with a mixture of DCM and methanol.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound and its precursor sterols.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

-

Helium as the carrier gas.

GC-MS Parameters (Typical):

-

Injector Temperature: 280°C

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 4°C/min, and hold for 20 minutes.

-

Carrier Gas Flow: Constant flow of 1.0-1.5 mL/min.

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.

Identification and Quantification:

-

Identification: this compound is identified by its mass spectrum, which shows a characteristic molecular ion (M+) at m/z 400 and key fragment ions. Comparison of the retention time and mass spectrum with an authentic standard confirms the identification.

-

Quantification: For quantitative analysis, the GC-MS is operated in SIM mode, monitoring the characteristic ions for this compound (e.g., m/z 217, 218, 400). An internal standard (e.g., deuterated alkane) is added to the sample before injection to correct for variations in injection volume and instrument response. A calibration curve is generated using standards of known concentrations to calculate the amount of this compound in the sample.

Mandatory Visualizations

Diagenetic Pathway of Stigmasterol to this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sterols of eustigmatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Diagenetic Pathways of Stigmastane from Sterol Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diagenetic pathways leading to the formation of stigmastane from common sterol precursors, primarily focusing on β-sitosterol and stigmasterol. Diagenesis, the sum of physical and chemical changes that occur in sediments after their initial deposition, transforms original biological molecules into geologically stable compounds. This compound, a C29 sterane, is a significant biomarker used in geochemical studies to trace the origin of organic matter in sedimentary rocks and petroleum. Understanding its formation pathways is crucial for accurate interpretation of the geological record and has implications for various fields, including petroleum exploration and paleoenvironmental reconstruction.

Key Sterol Precursors of this compound

This compound originates from C29 sterols, which are abundant in higher plants and some algae. The most common precursors are:

-

β-Sitosterol: A widely distributed phytosterol in the plant kingdom.

-

Stigmasterol: Another common plant sterol, characterized by a double bond in its side chain.

These precursor molecules undergo a series of complex chemical transformations under the influence of temperature, pressure, and catalytic agents within the sedimentary environment.

Diagenetic Pathways of this compound Formation

The transformation of sterols to steranes is a multi-step process that occurs over geological timescales. The primary reactions involved are dehydration, isomerization, and hydrogenation. The general pathway can be summarized as follows:

Sterol → Stanol → Sterene → Diasterene → this compound

A more detailed breakdown of the key stages is presented below.

Early Diagenesis: Microbial Alterations and Stanol Formation

In the initial stages of diagenesis, microbial activity plays a significant role in the alteration of sterols. One of the primary transformations is the reduction of the Δ5 double bond in the sterol nucleus to form a saturated stanol (e.g., stigmastanol from stigmasterol). This process can occur under anoxic conditions in recent sediments.

Dehydration to Sterenes

With increasing burial depth and temperature, the hydroxyl group at the C-3 position of the stanol is eliminated through dehydration. This reaction leads to the formation of various sterenes, which are unsaturated steroid hydrocarbons. The initial products are typically Δ2- and Δ3-sterenes.

Isomerization to Diasterenes

Under the influence of acidic clay catalysts, particularly montmorillonite and kaolinite, the sterenes undergo a backbone rearrangement to form diasterenes (also known as rearranged sterenes). This is a critical step in the diagenetic pathway and results in a more thermodynamically stable structure. The presence and abundance of diasterenes are often used as indicators of the catalytic activity of the sedimentary environment.

Hydrogenation to this compound

The final stage in the formation of this compound is the saturation of the remaining double bonds in the sterenes and diasterenes through hydrogenation. This process occurs at higher temperatures and pressures, typically in the catagenesis stage of diagenesis. The result is the formation of the stable, fully saturated tetracyclic alkane, this compound. Both 5α(H)- and 5β(H)-stigmastane isomers can be formed, with their relative abundance often related to the thermal maturity of the sediment.

Quantitative Data on Diagenetic Transformations

The quantitative distribution of the various intermediates in the diagenetic pathway of this compound provides valuable information about the depositional environment and the thermal history of the sediment. The following tables summarize available quantitative data from studies on sterol diagenesis.

| Depth (m) | Steradienes (%) | Sterenes (%) | Steranes (%) | Diasterenes (%) | Reference |

| 100 | >60 | ~10-30 | ~10-30 | Low | [1] |

| 200 | Decreasing | Decreasing | Increasing (~20) | Increasing | [1] |

| 300 | Low | Low | High | High | [1] |

Table 1. Relative Abundance of Steroidal Hydrocarbons with Depth in Campanian to Paleocene Sediments. This table illustrates the progressive transformation of steradienes and sterenes to steranes and diasterenes with increasing burial depth and diagenetic alteration[1].

| Precursor | Temperature (°C) | Heating Time (min) | Degradation (%) | Products Identified | Reference |

| β-Sitosterol | 180 | 5 | ~60 | Sterol Oxidation Products (SOPs) | [2] |

| β-Sitosterol | 180 | 30 | ~88 | SOPs | [2] |

| β-Sitosterol | 180 | 360 | ~95 | SOPs | [2] |

| Stigmasterol | 180 | 5 | 56 | SOPs | [1] |

| Stigmasterol | 180 | 360 | 96 | SOPs | [1] |

Table 2. Thermal Degradation of β-Sitosterol and Stigmasterol. This table shows the percentage degradation of β-sitosterol and stigmasterol when heated at 180°C over different time intervals. The primary products identified in these laboratory heating experiments are sterol oxidation products (SOPs), which are intermediates in the early stages of diagenesis[1][2].

Experimental Protocols

The study of diagenetic pathways relies on sophisticated analytical techniques to extract, separate, and identify the complex mixtures of hydrocarbons present in sediments and petroleum. Below are detailed methodologies for key experiments.

Lipid Extraction from Sediments

Objective: To extract total lipid content from sediment samples for subsequent analysis.

Methodology: Accelerated Solvent Extraction (ASE)

-

Sample Preparation: Freeze-dry the sediment sample and grind it to a fine powder to increase the surface area for extraction.

-

Extraction Cell Preparation: Place the powdered sediment sample into a stainless-steel extraction cell.

-

Extraction Parameters:

-

Solvent: Dichloromethane (DCM):Methanol (MeOH) (9:1 v/v)

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 5 minutes (3 cycles)

-

-

Collection: The solvent containing the extracted lipids is collected in a vial.

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the total lipid extract (TLE).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Steranes

Objective: To separate, identify, and quantify this compound and its precursors in the total lipid extract.

Methodology:

-

Fractionation: The TLE is fractionated using column chromatography on silica gel to separate aliphatic, aromatic, and polar fractions. Steranes are present in the aliphatic fraction.

-

Derivatization (for sterols and stanols): If analyzing for precursor sterols and stanols, the polar fraction is derivatized to increase volatility for GC analysis. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. The mixture is heated at 70°C for 30 minutes.

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at 15°C/min.

-

Ramp to 320°C at 4°C/min, hold for 20 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

-

Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and with published mass spectra libraries. Quantification is performed by integrating the peak areas of selected characteristic ions and comparing them to the peak area of an internal standard.

Visualization of Diagenetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key diagenetic pathways and experimental workflows described in this guide.

Caption: Diagenetic pathway of this compound from sterol precursors.

Caption: Experimental workflow for this compound analysis.

Conclusion

The diagenetic transformation of sterols into this compound is a complex process involving a series of chemical reactions influenced by temperature, pressure, and the catalytic properties of the sedimentary matrix. Understanding these pathways is essential for the accurate application of this compound as a biomarker in geochemical and petroleum studies. This guide has provided an overview of the key transformations, available quantitative data, and detailed experimental protocols to aid researchers in this field. Further research focusing on the kinetics of these reactions and the influence of various catalysts will continue to refine our understanding of these important geochemical processes.

References

Stigmastane in Sediments: A Biomarker Through Geologic Time

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Stigmastane, a C29 sterane, and its precursors are pivotal biomarkers in the study of Earth's deep past, offering a molecular window into the evolution of eukaryotes. As the diagenetic product of sterols synthesized by a variety of organisms, primarily algae and land plants, the presence and abundance of this compound in sedimentary rocks provide invaluable insights into the composition of ancient ecosystems. This technical guide delves into the geological time range of this compound, its significance as a biomarker, detailed experimental protocols for its analysis, and the diagenetic pathways leading to its formation.

Geological Time Range of this compound

This compound and other steranes are exclusively eukaryotic biomarkers, and their geological record is a testament to the rise and diversification of eukaryotic life. While early reports of steranes in Archean rocks have been challenged due to potential contamination, the robust record of this compound and other steranes begins in the Proterozoic Eon.

The presence of C29 steranes, including this compound, is a common feature in sediments from the Paleozoic era onwards, often indicating a significant contribution from green algae.[1] A strong predominance of C29 steranes is consistently found in samples from the Late Devonian, pointing to green algae as major eukaryotic source organisms in those marine environments.[1]

Notably, specific derivatives of this compound have been instrumental in pushing back the timeline for early animal life. The discovery of 26-methylthis compound, a C30 sterane, in Neoproterozoic-Cambrian sedimentary rocks and oils has provided compelling evidence for the presence of demosponges (an early form of animal life) at least as far back as the Cryogenian period (around 635-720 million years ago).[1][2] These findings are significant as they predate the Cambrian explosion of animal fossils.

Quantitative Data on this compound and Related Biomarkers

The abundance of this compound and its derivatives can vary significantly depending on the depositional environment and the dominant biological sources at the time. The following table summarizes quantitative data on C30 steranes (including 26-methylthis compound) from Neoproterozoic-Cambrian rocks, providing a snapshot of their prevalence during this critical period of eukaryotic evolution.

| Geological Period | Location | Sample Type | C30 Steranes (% of total C27-C30 steranes) | 24-ipc (µg/g TOC) | 26-mes (µg/g TOC) | Reference |

| Ediacaran-Cambrian | South Oman | Rock Extract | ~1-4% (>5% in some) | - | - | [1] |

| Cryogenian | South Oman | Rock Extract | Significant amounts | - | - | [1] |

| Ediacaran-Early Cambrian | Eastern Siberia | Oil | Variable | - | - | [1] |

| Ediacaran-Early Cambrian | India | Oil | Variable | - | - | [1] |

| Neoproterozoic | - | Rocks and Oils | ~3% on average | - | - | [2] |

| - | - | - | - | 0.04-3.44 | - | [3] |

Note: "24-ipc" refers to 24-isopropylcholestane, another C30 sterane biomarker often found alongside 26-methylthis compound. "26-mes" refers to 26-methylthis compound. TOC stands for Total Organic Carbon.

Diagenetic Pathway of Stigmasterol to this compound

The transformation of biological sterols, such as stigmasterol, into the stable geological biomarker this compound is a complex process known as diagenesis. This occurs as sediments are buried and subjected to increasing temperature and pressure over millions of years. The key transformations involve the loss of the hydroxyl group, saturation of double bonds, and stereochemical rearrangements.

References

Stigmastane distribution in different sedimentary organic matter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the distribution of stigmastane in different types of sedimentary organic matter. This compound, a C29 sterane, is a crucial biomarker used in geochemistry and environmental science to trace the input of higher plant-derived organic matter into depositional environments. Understanding its distribution is vital for reconstructing past environments, assessing petroleum source rocks, and identifying potential sources of bioactive compounds.

Introduction to this compound as a Biomarker

This compound is a saturated sterane molecule derived from the diagenesis of phytosterols, primarily stigmasterol and β-sitosterol, which are abundant in terrestrial vascular plants.[1] Its presence and concentration in sediments provide a reliable indication of the contribution of land-plant material to the total organic matter. In contrast, marine organic matter is typically dominated by C27 and C28 sterols, such as cholesterol and brassicasterol.[1] The transformation of parent sterols into their saturated stanol and ultimately this compound counterparts occurs through microbial processes in the sediment column under reducing conditions.

Distribution of this compound in Sedimentary Environments

The abundance of this compound and its precursors varies significantly across different sedimentary environments, reflecting the dominant sources of organic matter.

Terrestrial Sedimentary Organic Matter

Sediments in terrestrial environments, such as soils, peatlands, and fluvial deposits, are characterized by a high input of organic matter from vascular plants. Consequently, these sediments typically exhibit high concentrations of C29 sterols and their diagenetic products, including this compound. The presence of these compounds is a direct reflection of the surrounding vegetation.

Lacustrine (Lake) Sedimentary Organic Matter

The organic matter composition in lake sediments is influenced by both terrestrial input from the surrounding catchment area and aquatic production within the lake itself. The distribution of this compound in lacustrine sediments can therefore vary widely.

-

Lakes with high terrestrial input: Lakes in forested or agricultural catchments often receive significant runoff carrying plant debris. The sediments in these lakes are generally enriched in this compound and its precursors.

-

Lakes with dominant aquatic production: In lakes where algal and microbial production is the primary source of organic matter, the sterol profile is typically dominated by C27 and C28 sterols, with lower relative abundances of C29 sterols and this compound.

Marine Sedimentary Organic Matter

Marine sediments receive organic matter from both marine (autochthonous) and terrestrial (allochthonous) sources. The concentration of this compound in marine sediments is a key indicator of the extent of terrestrial runoff and riverine input.

-

Coastal and Deltaic Sediments: These environments receive substantial input of terrestrial organic matter from rivers, leading to higher concentrations of this compound.

-

Open Ocean Sediments: In the deep sea, far from terrestrial influence, the organic matter is predominantly of marine origin. Consequently, this compound concentrations are typically very low, with C27 sterols being the most abundant.

Quantitative Data on this compound and Related Compounds

The following table summarizes representative concentrations of this compound precursors (stigmasterol and β-sitosterol) and the related stanol (stigmastanol) in various sedimentary environments. Direct comparative data for this compound across all environment types is scarce in single studies, hence the inclusion of its direct precursors and reduction product provides a valuable proxy for terrestrial input. Concentrations are highly variable and depend on specific local conditions.

| Sedimentary Environment | Compound | Concentration Range (ng/g dry weight) | Location/Study Reference |

| Marine | |||

| Stigmasterol | 0.02 - 0.60 µg/g (20 - 600 ng/g) | Rivers discharging to coastal Chile | |

| β-Sitosterol | Not specified | ||

| Stigmastanol | Not specified | ||

| Estuarine | |||

| Stigmasterol | 10 - 44 ng/g (as part of total sterols) | Cananéia-Iguape estuarine-lagoonal system, Brazil[1] | |

| β-Sitosterol | 10 - 44 ng/g (as part of total sterols) | Cananéia-Iguape estuarine-lagoonal system, Brazil[1] | |

| Stigmastanol | 11 - 13 ng/g (as epicoprostanol) | Cananéia-Iguape estuarine-lagoonal system, Brazil[1] | |

| Lacustrine | |||

| Cholesterol | (Varies significantly with salmon escapement) | Alaskan Lakes[2] | |

| Sitosterol | (Varies significantly with salmon escapement) | Alaskan Lakes[2] | |

| Epicoprostanol | (Varies significantly with salmon escapement) | Alaskan Lakes[2] | |

| High Arctic Ponds | |||

| Cholesterol/Sitosterol Ratio | Used as an indicator of seabird input | Canadian High Arctic[3] |

Note: The provided data is illustrative and compiled from various sources. Direct comparison of absolute concentrations should be made with caution due to differences in analytical methodologies, reporting units, and the specific characteristics of the studied locations. The ratio of different sterols is often a more robust indicator of organic matter source than absolute concentrations.

Experimental Protocols

The analysis of this compound and other sterols in sedimentary organic matter involves several key steps: extraction, fractionation, and analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

-

Freeze-Drying and Homogenization: Sediment samples are typically freeze-dried to remove water and then ground to a fine powder to ensure homogeneity.

-

Solvent Extraction: The powdered sediment is extracted with an organic solvent mixture, commonly dichloromethane:methanol (2:1 v/v), using techniques such as Soxhlet extraction, ultrasonic agitation, or accelerated solvent extraction (ASE). An internal standard (e.g., 5α-cholestane) is added prior to extraction to quantify procedural losses.

Saponification and Fractionation

-

Saponification: To release ester-bound sterols, the total lipid extract is saponified by heating with a solution of potassium hydroxide (KOH) in methanol. This process hydrolyzes esters, yielding free sterols and fatty acid salts.

-

Extraction of Neutral Lipids: After saponification, the mixture is partitioned between a non-polar solvent (e.g., hexane or diethyl ether) and water. The neutral lipids, including the sterols and stanols, are recovered in the organic phase.

-

Fractionation: The neutral lipid fraction is often further separated into different compound classes using column chromatography on silica gel or alumina. A common elution scheme involves using solvents of increasing polarity to separate aliphatic hydrocarbons, aromatic hydrocarbons, and polar compounds (including sterols).

Derivatization and GC-MS Analysis

-

Derivatization: To improve their volatility and chromatographic behavior, the hydroxyl group of the sterols and stanols is derivatized to form trimethylsilyl (TMS) ethers. This is typically achieved by reacting the polar fraction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The compounds are separated based on their boiling points and interaction with the stationary phase. The eluting compounds are then introduced into a mass spectrometer, which provides mass spectral data for identification and quantification. This compound and other steranes are typically identified by their characteristic mass spectra and retention times compared to authentic standards.

Visualizations

Diagenetic Pathway of Stigmasterol to this compound

The following diagram illustrates the key diagenetic transformations of stigmasterol, a major plant sterol, into this compound within the sedimentary environment. This process primarily involves the reduction of double bonds.

Experimental Workflow for this compound Analysis

This diagram outlines the major steps in the analytical workflow for the extraction and quantification of this compound from sediment samples.

Conclusion

The distribution of this compound in sedimentary organic matter serves as a powerful tool for elucidating the sources of organic carbon in geological and environmental systems. Its enrichment in sediments points to a significant contribution from terrestrial higher plants. The analytical protocols outlined in this guide provide a robust framework for the quantification of this compound and related sterols, enabling researchers to conduct detailed paleoenvironmental reconstructions and biogeochemical studies. The continued refinement of these analytical techniques will further enhance our understanding of carbon cycling and the role of terrestrial ecosystems in shaping the sedimentary record.

References

- 1. Quantification of Sterol and Triterpenol Biomarkers in Sediments of the Cananéia-Iguape Estuarine-Lagoonal System (Brazil) by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sterols and Stanols Preserved in Pond Sediments Track Seabird Biovectors in a High Arctic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Sources of C29 Sterols and Their Conversion to Stigmastane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary biological sources of C29 sterols, their biosynthetic pathways, and the methodologies for their extraction, analysis, and conversion to the saturated stigmastane. This compound and its precursors are of significant interest in pharmaceutical research and drug development due to their diverse biological activities.

Primary Biological Sources of C29 Sterols

C29 sterols, primarily β-sitosterol and stigmasterol, are abundant throughout the plant kingdom, serving as essential components of cell membranes and as precursors to brassinosteroids, a class of plant hormones.[1][2] These phytosterols are particularly concentrated in oil-rich plant parts.

Data Presentation: Quantitative Analysis of C29 Sterols in Various Biological Sources

The following tables summarize the quantitative data for β-sitosterol and stigmasterol content in commercially important plant oils, nuts, seeds, and cereals.

Table 1: C29 Sterol Content in Common Plant Oils (mg/100g)

| Plant Oil | β-Sitosterol Content (mg/100g) | Stigmasterol Content (mg/100g) | Reference |

| Corn Oil | 358.0 - 435.0 | High | [3][4] |

| Sacha Inchi Oil | 156.47 | 68.74 | [5] |

| Prinsepia Oil | 176.26 | 38.29 | [5] |

| Virgin Olive Oil | 94.3 - 173.2 | - | [3] |

| Virgin Camellia Oil | 14.1 - 30.2 | - | [3] |

| Canola Oil | 359.7 | - | [4] |

| Rice Oil | 518.3 | - | [3] |

| Rice Bran Oil | 334.3 | - | [3] |

| Rapeseed Oil | 303.6 | - | [3] |

| Sesame Oil | 279.6 | - | [3] |

| Soybean Oil | 108.8 | - | [3] |

Table 2: C29 Sterol Content in Nuts and Seeds (mg/100g)

| Nut/Seed | Total Phytosterol Content (mg/100g) | β-Sitosterol Content (mg/100g) | Stigmasterol Content (mg/100g) | Reference |

| Pistachios | 271.9 | - | - | [6] |

| Flaxseed | 210 | - | - | [6] |

| Wheat Germ | 197 | - | - | [6] |

| Almonds | 161.8 | 142.8 | 0.7 | [6] |

| Pecans | 150 | - | - | [6] |

| Walnuts | 143 | - | - | [6] |

| Cashews | 120.4 | 107.1 | - | [6] |

| Pine Nuts | - | 108.3 | - | |

| Hazelnuts | 115.4 | 86.2 | 1.0 | |

| Macadamia Nuts | 119.4 | 113.7 | - | |

| Peanuts | 125.5 | 100.3 | 9.2 | |

| Brazil Nuts | 71.7 | 71.7 | - |

Table 3: C29 Sterol Content in Cereals (mg/100g)

| Cereal | Total Phytosterol Content (mg/100g) | β-Sitosterol (% of total) | Stigmasterol (% of total) | Reference |

| Rye | 95.5 | ~62% | ~4% | [7][8] |

| Barley | 76.1 | ~62% | ~4% | [7][8] |

| Wheat | 69.0 | ~62% | ~4% | [7][8] |

| Oats | 44.7 | ~62% | ~4% | [7][8] |

| Corn Flour | 37.0 | - | - | [8] |

| Rice Flour | 22.5 | - | - | [8] |

Biosynthesis of C29 Sterols

The biosynthesis of C29 sterols in plants occurs via the mevalonate pathway, leading to the formation of the precursor 2,3-oxidosqualene.[9] This is then cyclized to cycloartenol, which undergoes a series of enzymatic reactions, including methylation by sterol methyltransferases (SMT1 and SMT2), to produce campesterol (a C28 sterol) and then β-sitosterol (a C29 sterol).[1][10] Stigmasterol is subsequently synthesized from β-sitosterol through the action of a C22-desaturase.[2][9]

Mandatory Visualization: Phytosterol Biosynthetic Pathway

Experimental Protocols

Extraction and Purification of C29 Sterols

A common method for the extraction and purification of β-sitosterol and stigmasterol from a mixed phytosterol source, such as soybean oil, involves fractional crystallization followed by chromatography.

Protocol: Purification of β-Sitosterol [11]

-

Fractional Crystallization:

-

Dissolve the commercial phytosterol mixture in a suitable solvent (e.g., diethyl ether).

-

Cool the solution to induce crystallization, separating the mixture into a soluble (L) and an insoluble (S) fraction. The L fraction will be enriched in β-sitosterol.

-

-

Silica Gel Chromatography:

-

Subject the L fraction to silica gel column chromatography.

-

Elute with a hexane:ethyl acetate gradient to separate different sterol components.

-

Combine the fractions enriched in β-sitosterol based on thin-layer chromatography (TLC) analysis.

-

-

Na-Y Zeolite Chromatography:

-

For further purification, dissolve the β-sitosterol-enriched fraction in hexane.

-

Add activated Na-Y zeolite (10:1 w/w zeolite to sterol) and stir at 32°C for 48 hours.

-

Filter off the zeolite and evaporate the solvent to obtain highly purified β-sitosterol (>92%).

-

Conversion of C29 Sterols to this compound

The conversion of C29 sterols like stigmasterol and β-sitosterol to this compound involves the saturation of the double bonds in the sterol nucleus and side chain, typically through catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of Stigmasterol to this compound [12][13]

This protocol is adapted from methods for the selective hydrogenation of stigmasterol to β-sitosterol, which can be extended to complete saturation to yield this compound.

-

Protection of the Δ⁵⁻⁶ Alkene (Optional but recommended for selectivity):

-

The Δ⁵⁻⁶ double bond is more reactive than the Δ²²⁻²³ side-chain double bond. To selectively hydrogenate the side chain first, the Δ⁵⁻⁶ bond can be protected. A common method is epoxidation.

-

Dissolve stigmasterol acetate in dichloromethane and cool to 0°C.

-

Add m-chloroperoxybenzoic acid (mCPBA) dropwise and stir for several hours.

-

Work up the reaction to obtain the 5,6-epoxide of stigmasterol acetate.

-

-

Hydrogenation of the Side Chain:

-

Dissolve the protected stigmasterol derivative in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).

-

Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases. This will reduce the Δ²²⁻²³ double bond.

-

-

Deprotection of the Δ⁵⁻⁶ Alkene (if protected):

-

The epoxide protecting group can be removed by treatment with a reducing agent like aluminum iodide (AlI₃) to regenerate the Δ⁵⁻⁶ double bond, yielding β-sitosteryl acetate.

-

-

Complete Saturation to this compound:

-

To obtain this compound, the hydrogenation is carried out under more forcing conditions or for a longer duration to ensure the reduction of both the side-chain and the nuclear double bonds. Direct hydrogenation of stigmasterol or β-sitosterol without prior protection can also yield this compound, though it may result in a mixture of products.

-

Dissolve stigmasterol or β-sitosterol in a suitable solvent (e.g., ethanol).

-

Add a hydrogenation catalyst (e.g., Pd/C or PtO₂).

-

Conduct the hydrogenation under a hydrogen atmosphere at elevated pressure and temperature until complete saturation is achieved.

-

-

Purification:

-

The final product, this compound, can be purified by recrystallization or column chromatography.

-

Mandatory Visualization: Experimental Workflow for this compound Synthesis

Signaling Pathways Involving C29 Sterols

C29 sterols are precursors to brassinosteroids, a class of steroid hormones that regulate a wide range of developmental processes in plants. The brassinosteroid signaling pathway is a well-characterized example of a signaling cascade initiated by a sterol-derived molecule.

Mandatory Visualization: Brassinosteroid Signaling Pathway

Phytosterols also play a crucial role in the plant's response to abiotic stress by modulating membrane properties and acting as signaling molecules.

Mandatory Visualization: Phytosterol-Mediated Abiotic Stress Response

Conclusion

C29 sterols are readily available from a variety of plant sources, particularly plant oils, nuts, and seeds. Established extraction and purification protocols allow for the isolation of high-purity β-sitosterol and stigmasterol. These compounds can then be chemically converted to this compound through catalytic hydrogenation. The integral role of C29 sterols in plant signaling pathways, such as the well-defined brassinosteroid pathway and the response to abiotic stress, highlights their biological significance and provides a basis for further research into their pharmacological applications. This guide provides the foundational knowledge and methodologies for scientists and researchers to explore the potential of these valuable natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Foods High in Phytosterols May Help Lower Cholesterol [verywellhealth.com]

- 7. Plant Sterols in Cereals and Cereal Products [cerealsgrains.org]

- 8. researchgate.net [researchgate.net]

- 9. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Dawn of Stigmastane: An In-depth Guide to its Early Discovery and Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastane, a saturated tetracyclic triterpene, serves as a crucial biomarker in geochemistry and a fundamental backbone in the synthesis of various steroids. Its discovery and initial characterization were not isolated events but rather integral parts of the broader exploration of sterols and their derivatives in the early 20th century. This technical guide delves into the core of the early research that led to the identification of this compound, focusing on the pioneering work of scientists who laid the groundwork for our modern understanding of this important molecule. The narrative of this compound's discovery is intrinsically linked to the isolation and structural elucidation of its unsaturated precursor, stigmasterol, a prominent phytosterol found in plants like the Calabar bean and soybean.

The Foundational Era of Sterol Chemistry

The early 1900s witnessed a surge in the chemical investigation of natural products, with a significant focus on the sterol class of compounds. The work of Nobel laureates Adolf Windaus and Heinrich Wieland on the constitution of sterols and bile acids provided the fundamental understanding of the complex steroid nucleus.[1] Their research established the structural relationships between these compounds and paved the way for the systematic investigation of their derivatives.

It was within this context of burgeoning knowledge that stigmasterol, a C29 plant sterol, was isolated and its structure began to be unraveled. The presence of double bonds in the stigmasterol molecule naturally led researchers to investigate its saturated counterpart, this compound, through the process of catalytic hydrogenation.

The Emergence of this compound through Hydrogenation

The conversion of stigmasterol to its fully saturated derivative, stigmastanol (the 3-hydroxy derivative of this compound), and subsequently to the parent hydrocarbon this compound, was a key step in confirming the carbon skeleton of these C29 sterols. Early researchers utilized catalytic hydrogenation, a process of adding hydrogen across double bonds in the presence of a metal catalyst, to achieve this transformation.

Key Figures and Their Contributions

-

Russell E. Marker: In the 1930s and 1940s, Marker's prolific research on sterols and sapogenins significantly advanced the field. His work on the conversion of plant sterols into hormones often involved hydrogenation steps to elucidate structures and create new synthetic pathways.

-

Percy L. Julian: A pioneer in the chemical synthesis of medicinal drugs from plants, Julian's work with soybean sterols, including stigmasterol, was groundbreaking.[2] His research on the conversion of stigmasterol to progesterone and other hormones would have invariably involved the characterization of its saturated derivatives.

The logical progression from the isolation of stigmasterol to the synthesis and identification of this compound can be visualized as a clear workflow.

Experimental Protocols from Early Research

Detailed experimental protocols from the early 20th century are often found within larger studies on the structure and synthesis of sterols. The following represents a generalized procedure for the catalytic hydrogenation of stigmasterol to stigmastanol based on the techniques available at the time.

Objective: To saturate the double bonds of stigmasterol to produce stigmastanol.

Apparatus:

-

High-pressure hydrogenation apparatus (autoclave)

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dishes

-

Melting point apparatus

-

Polarimeter

Reagents:

-

Stigmasterol (isolated from a natural source)

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (e.g., platinum oxide (Adams' catalyst), palladium on charcoal)

-

Hydrogen gas

Procedure:

-

Dissolution: A known quantity of purified stigmasterol was dissolved in a suitable solvent in the reaction vessel of the hydrogenation apparatus.

-

Catalyst Addition: A small amount of the chosen catalyst was added to the solution.

-

Hydrogenation: The apparatus was sealed, purged of air, and then pressurized with hydrogen gas to a specified pressure. The reaction mixture was then heated to a designated temperature while being agitated to ensure proper mixing. The progress of the reaction was monitored by the uptake of hydrogen.

-

Work-up: After the theoretical amount of hydrogen was consumed, the apparatus was cooled, and the excess hydrogen was vented. The catalyst was removed by filtration.

-

Isolation and Purification: The solvent was removed from the filtrate, typically by distillation, to yield the crude product. The crude stigmastanol was then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

-

Characterization: The purified stigmastanol was characterized by its melting point and optical rotation. Further confirmation of the structure would have involved elemental analysis to determine the empirical formula and comparison with other known saturated sterols.

The relationship between stigmasterol and its saturated derivatives, stigmastanol and this compound, is a fundamental concept in steroid chemistry.

Quantitative Data from Early Investigations

The primary quantitative data used in the early characterization of this compound and its precursor, stigmastanol, were their physical constants. These values were crucial for identifying and comparing compounds. The following table summarizes some of the reported physical data for stigmasterol and its saturated derivatives from the early to mid-20th century. It is important to note that slight variations in these values exist in the historical literature due to differences in purity and analytical techniques.

| Compound | Molecular Formula | Melting Point (°C) | Specific Optical Rotation (in Chloroform) |

| Stigmasterol | C₂₉H₄₈O | ~170 | ~ -51° |

| Stigmastanol | C₂₉H₅₂O | ~136-138 | ~ +25° |

| This compound | C₂₉H₅₂ | ~80-82 | ~ +23° |

Conclusion

The discovery and identification of this compound were not the result of a singular breakthrough but rather a logical progression in the systematic exploration of plant sterols. Through the application of catalytic hydrogenation, early 20th-century chemists were able to convert the readily available stigmasterol into its saturated derivatives, stigmastanol and this compound. The characterization of these compounds through their physical constants, such as melting point and optical rotation, provided crucial confirmation of the fundamental carbon skeleton of C29 sterols. This early research, driven by the intellectual curiosity of pioneers like Windaus, Marker, and Julian, not only expanded our understanding of natural product chemistry but also laid the essential groundwork for the later development of a vast array of synthetic steroids with profound impacts on medicine and industry.

References

A Technical Guide to Stigmastane's Role in Paleoenvironmental Reconstructions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unearthing Past Environments with Molecular Fossils

Paleoenvironmental reconstruction seeks to understand the characteristics of past ecosystems, including climate, geography, and the types of organisms that inhabited them.[1] While fossilized bones and pollen provide macroscopic clues, molecular fossils, or biomarkers, offer a window into the chemical makeup of ancient life. Biomarkers are complex organic compounds found in sediments, rocks, and crude oils that can be traced back to specific biological precursors.[2] Their remarkable stability allows them to persist over geological timescales, providing invaluable data on the origin of organic matter.

Among the most powerful of these biomarkers is stigmastane (C₂₉H₅₂), a saturated tetracyclic triterpene, specifically a C₂₉ sterane.[3][4] this compound and its isomers are the diagenetic products of C₂₉ sterols, such as stigmasterol and β-sitosterol, which are abundantly produced by terrestrial higher plants (vascular plants) but are less common in marine algae.[5][6][7] Consequently, the abundance of this compound in geological samples serves as a robust proxy for the input of land-derived organic matter into a depositional environment.[8][9] This guide provides a technical overview of the biogeochemical origins of this compound, the analytical methods used for its quantification, and its application in interpreting ancient depositional systems.

Biogeochemical Origins and Diagenetic Pathway

The journey of this compound begins with the biosynthesis of C₂₉ sterols in higher plants. Stigmasterol, for example, is synthesized from β-sitosterol, playing roles in membrane structure and stress responses.[6][7] When these plants die, their organic matter is incorporated into sediments. During burial and subsequent diagenesis (the physical and chemical changes occurring as sediment is converted to rock), these precursor sterols undergo a series of transformations. Double bonds are hydrogenated and hydroxyl groups are removed, first converting the sterols into sterenes, and ultimately, into the stable, fully saturated this compound. This process preserves the carbon skeleton of the original plant sterol, locking in a signature of its terrestrial origin.

The diagram below illustrates this transformation from a biological precursor in the biosphere to a molecular fossil in the geosphere.

Methodology for this compound Analysis

The analysis of this compound in sediments or crude oil is a multi-step process requiring careful extraction, isolation, and identification. The primary analytical tool is Gas Chromatography-Mass Spectrometry (GC-MS), which separates complex chemical mixtures and identifies compounds based on their mass and fragmentation patterns.

Detailed Experimental Protocol

The following protocol is a representative summary for the analysis of steranes from sediment or source rock samples.

-

Sample Preparation:

-

Dried and ground sediment or rock samples are weighed (typically 10-100 g).

-

An internal standard (e.g., eicosane-d₄₂, n-octacosane-d₅₈) is added for quantification.

-

-

Solvent Extraction:

-

Total Lipid Extraction (TLE) is performed to remove organic matter from the inorganic matrix.

-

Method: Accelerated Solvent Extraction (ASE) or Soxhlet extraction are commonly used.[10]

-

Solvent System: A mixture of dichloromethane (DCM) and methanol (MeOH), often in a 9:1 ratio, is typically employed.[11]

-

-

Asphaltene Precipitation:

-

For heavy oils or bitumen-rich extracts, asphaltenes are precipitated by adding a large volume of n-pentane or n-hexane (e.g., 40:1 volume ratio).[3]

-

The mixture is agitated and allowed to settle. The soluble fraction (maltenes) is decanted for further analysis.

-

-

Fractionation:

-

The extracted organic matter is separated into saturate, aromatic, and polar fractions using liquid column chromatography or Medium Pressure Liquid Chromatography (MPLC).[3]

-

The column is typically packed with activated silica gel and/or alumina.

-

Elution Sequence:

-

Saturated hydrocarbons (including this compound) are eluted first with a non-polar solvent like n-hexane.

-

Aromatic hydrocarbons are eluted next with a solvent of intermediate polarity (e.g., hexane:DCM mixture).

-

Polar compounds (resins) are eluted last with a polar solvent (e.g., DCM:MeOH mixture).

-

-

-

GC-MS Analysis:

-

The saturate fraction, containing the this compound, is concentrated and dissolved in a suitable solvent (e.g., isooctane).

-

Instrumentation: An Agilent 6890N Gas Chromatograph (or equivalent) coupled to a 5975 Mass Selective Detector (or a tandem quadrupole for MS/MS) is used.[3][12]

-